tert-butyl (3S)-3-aminobutanoate
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Overview
Description
tert-Butyl (3S)-3-aminobutanoate: is an organic compound that belongs to the class of amino acid esters. It is characterized by the presence of a tert-butyl ester group and an amino group attached to a butanoate backbone. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Classical Method: One of the classical methods for preparing tert-butyl esters involves the reaction of carboxylic acids with tert-butyl alcohol in the presence of an acid catalyst. For tert-butyl (3S)-3-aminobutanoate, the starting material is (3S)-3-aminobutanoic acid.
Alternative Method: Another method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions.
Industrial Production Methods: Industrial production of tert-butyl esters often employs flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control of reaction conditions and improved safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (3S)-3-aminobutanoate can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, often under basic or acidic conditions.
Major Products:
Oxidation: Corresponding oxo-compounds or carboxylic acids.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl (3S)-3-aminobutanoate is used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules. Its tert-butyl ester group serves as a protecting group for carboxylic acids, which can be removed under mild conditions .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein modifications. It can be incorporated into peptides and proteins to investigate their structure and function .
Medicine: The tert-butyl ester group can enhance the bioavailability of drugs by improving their solubility and stability .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity makes it valuable in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl (3S)-3-aminobutanoate involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity and function. The tert-butyl ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in further biochemical reactions .
Comparison with Similar Compounds
tert-Butyl (3S)-3-hydroxybutanoate: Similar structure but with a hydroxyl group instead of an amino group.
tert-Butyl (3S)-3-methylbutanoate: Similar structure but with a methyl group instead of an amino group.
tert-Butyl (3S)-3-chlorobutanoate: Similar structure but with a chlorine atom instead of an amino group.
Uniqueness: tert-Butyl (3S)-3-aminobutanoate is unique due to the presence of both a tert-butyl ester group and an amino group. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various applications. The amino group allows for interactions with biological molecules, while the tert-butyl ester group provides stability and protection during chemical synthesis .
Properties
IUPAC Name |
tert-butyl (3S)-3-aminobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-6(9)5-7(10)11-8(2,3)4/h6H,5,9H2,1-4H3/t6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFNZGWJTHWUMY-LURJTMIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC(C)(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(=O)OC(C)(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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